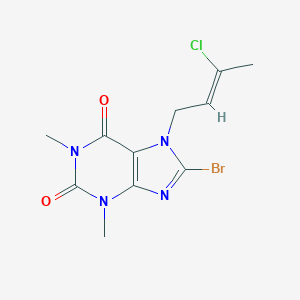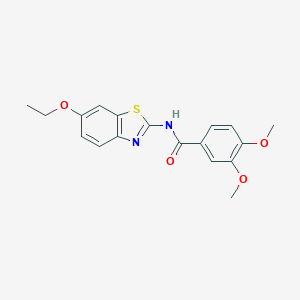![molecular formula C20H14N2O2 B420940 3-Phényliminobenzo[f]chromène-2-carboxamide CAS No. 161554-62-7](/img/structure/B420940.png)
3-Phényliminobenzo[f]chromène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyliminobenzo[f]chromene-2-carboxamide is a chemical compound with the molecular formula C21H16N2O2 . It has an average mass of 328.364 Da and a monoisotopic mass of 328.121185 Da . This compound is also known as 3-Imino-3H-benzo[f]chromene-2-carboxylic acid p-tolylamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized by the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base .Molecular Structure Analysis
The molecular structure of 3-Phenyliminobenzo[f]chromene-2-carboxamide is characterized by a benzo[f]chromene core with a phenylimino group and a carboxamide group . The exact structure can be confirmed by spectroscopic methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyliminobenzo[f]chromene-2-carboxamide include a molecular formula of C21H16N2O2, an average mass of 328.364 Da, and a monoisotopic mass of 328.121185 Da .Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit akr1b10, a protein that plays a role in various types of cancers .
Mode of Action
It’s suggested that similar compounds are involved in critical hydrogen-bonding interactions with the val301 and lue302 of the akr1b10 catalytic site .
Result of Action
Similar compounds have demonstrated potent inhibitory activity against cancer cell lines .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Phenyliminobenzo[f]chromene-2-carboxamide in lab experiments is its versatility. It has been shown to exhibit activity against various diseases and can be used in different types of experiments. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-Phenyliminobenzo[f]chromene-2-carboxamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is to study its pharmacokinetic properties to optimize its dosing and administration. Additionally, further studies are needed to fully understand its mechanism of action and its potential for use in clinical trials.
In conclusion, 3-Phenyliminobenzo[f]chromene-2-carboxamide is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and microbial infections make it an interesting compound for further research. The synthesis method has been optimized, and the compound has been found to exhibit various biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and optimize its dosing and administration.
Méthodes De Synthèse
The synthesis of 3-Phenyliminobenzo[f]chromene-2-carboxamide involves the reaction of 2-amino-4-phenylthiazole with 2-hydroxy-1-naphthaldehyde in ethanol. The resulting product is then treated with acetic anhydride to yield the final product. The synthesis method has been optimized to increase the yield of the product and reduce the reaction time.
Applications De Recherche Scientifique
Agents Cytotoxiques
Des composés avec des dérivés de chromone-2-carboxamide, tels que le 3-Phényliminobenzo[f]chromène-2-carboxamide, ont été synthétisés et évalués comme agents cytotoxiques . Ils ont montré une activité cytotoxique prometteuse contre diverses lignées de cellules cancéreuses, y compris les lignées de cellules cancéreuses du sein (MCF-7), de l'ovaire (OVCAR et IGROV) et du côlon (HCT-116) .
Activité Anti-Inflammatoire
Ces composés ont également été criblés pour leur activité anti-inflammatoire en tant qu'inhibiteurs putatifs de la 5-lipoxygénase . Les dérivés hydrophiles de la chromone carboxamide ont montré une plus grande inhibition de la 5-lipoxygénase .
Agents Anticancéreux
L'inhibition de AKR 1 B 10, une approche thérapeutique potentielle pour le traitement de divers types de cancers, a été reconnue . Les composés avec des échafaudages imino-2 H -chromène et phénylimino-2 H -chromène, tels que le this compound, ont montré une activité inhibitrice puissante contre les lignées de cellules cancéreuses .
Agents Anti-Alzheimer
Les composés contenant des dérivés de phényliminochromène ont suscité un intérêt généralisé en raison de leurs applications diverses, y compris les effets anti-Alzheimer .
Agents Antimicrobiens
Ces composés ont également été reconnus pour leurs effets antimicrobiens .
Agents Anti-inflammatoires
En plus de leur activité anti-inflammatoire en tant qu'inhibiteurs de la 5-lipoxygénase, ces composés ont également montré des effets anti-inflammatoires généraux .
Analyse Biochimique
Biochemical Properties
3-Phenyliminobenzo[f]chromene-2-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of 3-Phenyliminobenzo[f]chromene-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can impact cellular metabolism by inhibiting or activating specific metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3-Phenyliminobenzo[f]chromene-2-carboxamide involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. For instance, it has been shown to form hydrogen bonds with key residues in the active site of enzymes, thereby inhibiting their catalytic activity. These interactions can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyliminobenzo[f]chromene-2-carboxamide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Phenyliminobenzo[f]chromene-2-carboxamide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting the activity of harmful enzymes. At high doses, it can cause toxic or adverse effects, including damage to cellular structures and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3-Phenyliminobenzo[f]chromene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-Phenyliminobenzo[f]chromene-2-carboxamide within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells. For example, it may be transported into specific cellular compartments where it can exert its effects. Understanding these transport mechanisms is essential for optimizing the use of this compound in research .
Subcellular Localization
The subcellular localization of 3-Phenyliminobenzo[f]chromene-2-carboxamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes. These localization patterns are essential for understanding the full range of this compound’s effects .
Propriétés
IUPAC Name |
3-phenyliminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-19(23)17-12-16-15-9-5-4-6-13(15)10-11-18(16)24-20(17)22-14-7-2-1-3-8-14/h1-12H,(H2,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJOLYKPIAORPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B420858.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B420861.png)
![8-(3,4-dimethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B420862.png)

![3-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B420864.png)
![7-(cyclohexylamino)-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B420865.png)
![Phenyl 2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B420867.png)
![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B420868.png)
![2-({[5-(1-Adamantyl)-2-methoxyphenyl]imino}methyl)phenol](/img/structure/B420869.png)
![1-(6-Chloro-3-methyl-4-phenylpyrazolo[3,4-b]quinolin-1-yl)ethanone](/img/structure/B420872.png)
![4-[4-(4-Bromophenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B420876.png)
![[3-methoxy-4-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B420877.png)

